molecular formula C14H26N2O3 B13233336 tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

Cat. No.: B13233336
M. Wt: 270.37 g/mol
InChI Key: IDWVGGMOYJZQRB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate ( 1955553-27-1) is a high-value piperidine-based chemical building block protected by a Boc (tert-butyloxycarbonyl) group, with a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by the presence of both a piperidine ring and a 3-aminooxolane (tetrahydrofuran-3-amine) moiety, a combination that provides a versatile three-dimensional scaffold for structure-based drug design in medicinal chemistry. The Boc group serves as a crucial protecting agent for the secondary amine, enhancing the compound's stability and making it an essential synthetic intermediate for the development of more complex molecules, particularly in pharmaceutical research for exploring new bioactive compounds . The structure features a stereocenter, offering potential for the synthesis of enantiomerically pure targets. This compound is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions and cold-chain transportation are recommended to preserve its stability and purity .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3

InChI Key

IDWVGGMOYJZQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Steps

  • Step 1: Formation of the Boc-protected piperidine core

    The starting material is often 4-piperidinol or 3-(4-piperidinyl)propanol, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine, typically in solvents like dichloromethane or 1,4-dioxane at temperatures ranging from 0°C to room temperature. This step yields tert-butyl 4-(hydroxyalkyl)piperidine-1-carboxylate intermediates with high yields (82–88%) under mild conditions.

  • Step 2: Introduction of the oxolane ring with amino substitution

    The aminooxolan substituent is introduced via nucleophilic substitution or ring-opening reactions involving lactones or epoxides that bear the oxolane ring. For example, contacting a lactone intermediate with appropriate amines under controlled temperature (10–25°C) and prolonged reaction times (up to 15 hours), followed by heating (48–53°C) can yield the amino-substituted oxolane moiety attached to the piperidine ring.

  • Step 3: Stereoselective control

    The stereochemistry at the oxolane ring (e.g., (2R,3S)-configuration) is controlled by the choice of chiral starting materials or by stereoselective catalytic steps. The use of chiral auxiliaries or catalysts is critical to obtain the desired enantiomer with high optical purity.

  • Step 4: Purification and characterization

    The product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/cyclohexane mixtures. Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, including ^13C NMR (chemical shifts in the range δ 28–166 ppm), and mass spectrometry to confirm molecular weight and purity.

Industrial Scale Considerations

Industrial synthesis adapts the laboratory protocols to larger scale by optimizing reaction times, temperatures, and reagent stoichiometries. Continuous flow chemistry and automated reactors are employed to improve reproducibility and yield. The use of anhydrous conditions and inert atmospheres prevents side reactions and degradation during scale-up.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc protection Di-tert-butyl dicarbonate, NaOH or base, DCM or dioxane, 0–25°C, 2–16 h 82–88 Mild conditions, high yield
2 Aminooxolane introduction Lactone or epoxide + amine, carbonate base, 10–53°C, 0.5–15 h Variable Stereoselective step, temperature sensitive
3 Purification Silica gel chromatography, EtOAc/cyclohexane mixtures Ensures product purity
  • NMR Spectroscopy: ^13C NMR data show characteristic chemical shifts for the Boc carbonyl (~154–155 ppm), oxolane carbons (~55 ppm), and tert-butyl carbons (~28 ppm). These data confirm the incorporation of the Boc group and the oxolane ring.

  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the identity of the compound.

  • Stereochemical Purity: Optical rotation and chiral chromatography confirm the stereochemical integrity of the aminooxolane substituent.

  • Reaction Optimization: Studies indicate that maintaining reaction temperatures below 25°C during the amination step improves selectivity and yield, while prolonged heating at moderate temperatures (48–53°C) ensures completion without decomposition.

The preparation of tert-butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate involves a carefully controlled multi-step synthetic process:

  • Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions.

  • Introduction of the aminooxolane substituent via nucleophilic ring-opening or lactone aminolysis under temperature-controlled conditions.

  • Purification by chromatography and characterization by NMR and mass spectrometry.

Industrial adaptation of these methods focuses on reaction optimization, scale-up, and automation to achieve high yields and purity.

This synthetic framework is supported by detailed experimental data and spectral analyses from patent literature and peer-reviewed research, ensuring a robust and reproducible preparation method for this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Chemical Formula : C₁₅H₂₃N₃O₂
  • CAS No.: 1707580-61-7
  • Key Features: Replaces the 3-aminooxolan group with a pyridin-3-yl substituent. Safety Data: No GHS classification or hazard labels reported, suggesting low acute toxicity under standard handling conditions .

tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

  • Chemical Formula : C₂₅H₃₁N₇O₄
  • Elemental analysis (obs. vs. calc.) reveals minor deviations (e.g., C: 60.34% vs. 60.84%), likely due to hydration or impurities . The extended heterocyclic framework suggests applications as kinase inhibitors or anticancer agents.

tert-Butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate

  • Key Features: Substitutes the amino group with a cyano (-CN) moiety and replaces oxolan-2-yl with 4-oxooxolan-3-yl. The cyano group enhances electrophilicity, enabling nucleophilic additions in synthetic pathways.

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

  • CAS No.: 120871-73-0
  • Key Features :
    • Utilizes a pyrrolidine ring (5-membered) instead of piperidine (6-membered), altering conformational flexibility.
    • The allyl and 4-oxo groups enable crosslinking or post-functionalization, relevant in polymer chemistry .

Structural and Functional Comparison Table

Compound Name Core Structure Functional Groups Molecular Weight Key Applications/Properties
tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate Piperidine 3-Aminooxolan, Boc Not provided Drug intermediates, H-bond donors
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Piperidine Pyridin-3-yl, Boc 277.36 Low toxicity, aromatic interactions
tert-Butyl 4-(5-(pyrazolo-pyrimidine-indazole)piperidine-1-carboxylate Piperidine Pyrazolo-pyrimidine-indazole, Boc ~493.56 Kinase inhibition, anticancer leads
tert-Butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate Piperidine Cyano, 4-oxooxolan, Boc Not provided Synthetic versatility, solubility
tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate Pyrrolidine Allyl, 4-oxo, Boc Not provided Polymer chemistry, functionalization

Research Findings and Implications

  • Synthetic Utility: The Boc group in all compounds ensures stability during multi-step syntheses. For example, the cyano variant enables click chemistry, while the allyl-pyrrolidine derivative supports polymerization.
  • Biological Relevance : The pyridine-containing analog lacks overt toxicity, making it suitable for in vitro studies. In contrast, the pyrazolo-pyrimidine-indazole compound shows promise in targeted therapy due to its heterocyclic diversity.
  • Limitations: Data gaps exist for this compound itself, including crystallographic data (cf. SHELX refinements in ) and detailed toxicity profiles.

Biological Activity

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate, also known by its CAS number 123855-51-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C11H21NO3C_{11}H_{21}NO_3 with a molecular weight of 215.29 g/mol. The compound features a piperidine ring, which is known for its significance in drug design due to its ability to interact with various biological targets.

PropertyValue
CAS Number123855-51-6
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
Boiling PointNot available
H-bond Acceptors3
H-bond Donors1

Pharmacological Screening

Recent studies have indicated that compounds related to this compound exhibit various pharmacological activities. For instance, derivatives of piperidine compounds have been shown to inhibit specific enzyme activities and modulate receptor functions, which are critical in the treatment of diseases such as inflammation and cancer.

  • NLRP3 Inhibition : A study demonstrated that structural modifications on piperidine derivatives could lead to significant inhibition of the NLRP3 inflammasome, a key player in inflammatory responses. The compound's ability to reduce IL-1β release was noted, indicating potential anti-inflammatory properties .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens, suggesting that the piperidine scaffold may enhance membrane permeability or disrupt cellular processes in bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at the piperidine nitrogen or the carboxylate group can significantly impact binding affinity and selectivity for biological targets.

ModificationEffect on Activity
Addition of hydroxymethylIncreased solubility and bioavailability
Substitution at position 4Enhanced receptor binding affinity
Variation in alkyl groupsAltered pharmacokinetic properties

Case Study 1: In Vitro Evaluation

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound in LPS-stimulated macrophages. The results showed a dose-dependent reduction in IL-1β levels, with significant inhibition observed at concentrations above 10 µM .

Case Study 2: Antimicrobial Testing

In another study, derivatives including tert-butyl 4-(3-aminooxolan-2-yl)piperidine were tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

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